molecular formula C9H14N2O B1595928 1-(pyridin-2-ylmethylamino)propan-2-ol CAS No. 68892-16-0

1-(pyridin-2-ylmethylamino)propan-2-ol

Katalognummer: B1595928
CAS-Nummer: 68892-16-0
Molekulargewicht: 166.22 g/mol
InChI-Schlüssel: SVJCONVIKRDPJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Pyridin-2-ylmethylamino)propan-2-ol is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a pyridine ring attached to a propanol group through a methylamino linkage. This compound has been studied for its potential antioxidant properties and its ability to reduce oxidative stress in neuronal cells .

Vorbereitungsmethoden

The synthesis of 1-(pyridin-2-ylmethylamino)propan-2-ol typically involves the reaction of pyridine-2-carbaldehyde with 2-amino-1-propanol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity .

Analyse Chemischer Reaktionen

1-(Pyridin-2-ylmethylamino)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution.

Wissenschaftliche Forschungsanwendungen

1-(Pyridin-2-ylmethylamino)propan-2-ol has several scientific research applications:

Wirkmechanismus

The mechanism by which 1-(pyridin-2-ylmethylamino)propan-2-ol exerts its effects involves its ability to scavenge reactive oxygen species (ROS) and reduce oxidative stress. The compound can form complexes with metal ions, which enhances its antioxidant properties. These complexes can decompose ROS, thereby protecting cells from oxidative damage. The molecular targets and pathways involved include the superoxide dismutase and catalase activities, which are mimicked by the compound .

Vergleich Mit ähnlichen Verbindungen

1-(Pyridin-2-ylmethylamino)propan-2-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to form stable complexes with metal ions and exhibit significant antioxidant properties.

Eigenschaften

CAS-Nummer

68892-16-0

Molekularformel

C9H14N2O

Molekulargewicht

166.22 g/mol

IUPAC-Name

1-(pyridin-2-ylmethylamino)propan-2-ol

InChI

InChI=1S/C9H14N2O/c1-8(12)6-10-7-9-4-2-3-5-11-9/h2-5,8,10,12H,6-7H2,1H3

InChI-Schlüssel

SVJCONVIKRDPJV-UHFFFAOYSA-N

SMILES

CC(CNCC1=CC=CC=N1)O

Kanonische SMILES

CC(CNCC1=CC=CC=N1)O

Key on ui other cas no.

68892-16-0

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.